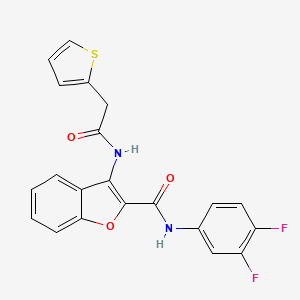

![molecular formula C10H6ClN3S2 B2920822 4-Chloro-2-(methylsulfanyl)pyrido[3`,2`:4,5]thieno[3,2-d]pyrimidine CAS No. 1273577-51-7](/img/structure/B2920822.png)

4-Chloro-2-(methylsulfanyl)pyrido[3`,2`:4,5]thieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

One method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. Depending on the nature of the acyl group, this reaction leads to either pyrido[2,3-d]pyrimidin-5-one derivatives or pyrido[2,3-d]pyrimidin-7-one derivatives. The acetyl methyl group and the amide carbonyl moiety play crucial roles in the cyclization process .

Molecular Structure Analysis

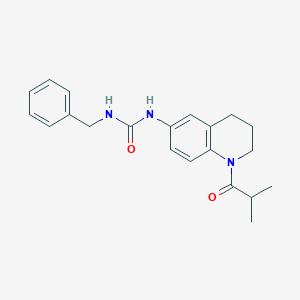

The molecular structure of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine consists of a pyrimidine ring fused with a thienopyridine ring. The chlorine atom and the methylsulfanyl group are attached at specific positions. The lipophilicity of this compound allows it to diffuse into cells, potentially influencing its mechanism of action .

Scientific Research Applications

Synthesis and Chemical Reactions

- The compound has been involved in studies focusing on the synthesis and reactions of related chemical structures. For example, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants have been described, leading to the formation of thieno[2,3-d]pyrimidines and other derivatives (Briel, Franz, & Dobner, 2002).

Biological Activities

- Thieno-fused 7-deazapurine ribonucleosides, derived from similar structures, have been synthesized and showed cytostatic and antiviral activities against a broad panel of cancer and leukemia cell lines, with some compounds exhibiting low micromolar or submicromolar in vitro activities (Tichy et al., 2017).

- Novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides and related compounds have been synthesized, showing strong solid-state fluorescence, which could have potential applications in materials science (Yokota et al., 2012).

Antitumor and Radioprotective Activities

- Some derivatives of thieno[2,3-d]pyrimidine have shown promising radioprotective and antitumor activities, highlighting the potential of these compounds in the development of new therapeutic agents (Alqasoumi et al., 2009).

Mechanism of Action

Target of Action

Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of various kinases, including phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases .

Mode of Action

Based on the known actions of similar compounds, it may interact with its targets (such as the kinases mentioned above) and inhibit their activity, leading to downstream effects .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell proliferation and survival, potentially through the inhibition of kinases .

Pharmacokinetics

Similar compounds often exhibit good bioavailability due to their lipophilic nature, which allows them to easily diffuse into cells .

Result of Action

Similar compounds have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .

properties

IUPAC Name |

6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3S2/c1-15-10-13-6-5-3-2-4-12-9(5)16-7(6)8(11)14-10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSFMBYLDAVZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)Cl)SC3=C2C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

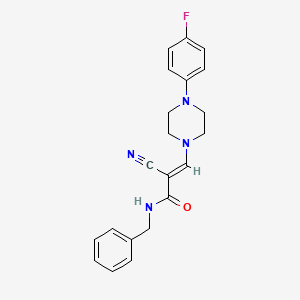

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920743.png)

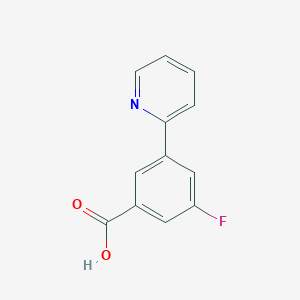

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2920749.png)

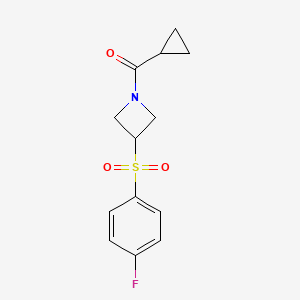

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B2920751.png)

![[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2920756.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2920757.png)